3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine
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Overview
Description
3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group and the methoxyphenyl group in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyrimidine with 4-methoxybenzaldehyde and trifluoroacetic acid under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
Imidazo[1,5-a]pyridine: Different position of the nitrogen atoms in the ring system.
Uniqueness
3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both the methoxyphenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. These functional groups contribute to its distinct pharmacological properties and make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
886362-78-3 |
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Molecular Formula |
C14H10F3N3O |
Molecular Weight |
293.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C14H10F3N3O/c1-21-10-4-2-9(3-5-10)11-8-18-13-19-12(14(15,16)17)6-7-20(11)13/h2-8H,1H3 |
InChI Key |
BHTWJGPFDFQHPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3N2C=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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